Cas no 4875-49-4 (4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)
4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Chemical and Physical Properties
Names and Identifiers
-
- 3H-Imidazo[4,5-c]pyridine,4,5,6,7-tetrahydro-4-(4-methoxyphenyl)-
- 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- 4-(4-Methoxyphenyl)tetrahydroimidazopyridine
- 4-(4-methoxy-phenyl)-4,5,6,7-tetrahydro-1(3)H-imidazo[4,5-c]pyridine
- 4-(4-methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]
- 4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin
- 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
- 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo<4,5-c>pyridin
- 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydroimidazo<4,5-c>pyridin
- 7-(4-Methoxyphenyl)-4,5,6,7-tetrahydroimidazo<5,4-c>pyridin
- 4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine
- CBDivE_008899
- 9R-1075
- SMR000290807
- 4-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-C]PYRIDINE
- MLS000718539
- Oprea1_442842
- AKOS005174897
- NCIOpen2_004515
- MFCD01839591
- NSC-83347
- DTXSID60292520
- NSC83347
- SR-01000019082
- SR-01000019082-1
- EN300-186444
- CHEMBL1326867
- AKOS016050189
- 4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- 4875-49-4
- HMS2683H07
- F1925-0003
- Oprea1_344144
- AKOS000542853
-
- MDL: MFCD01839591
- Inchi: 1S/C13H15N3O/c1-17-10-4-2-9(3-5-10)12-13-11(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16)
- InChI Key: UOPHZIRDFPECOW-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1C2=C(CCN1)NC=N2
Computed Properties
- Exact Mass: 346.12900
- Monoisotopic Mass: 229.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 49.9Ų
Experimental Properties
- Density: 1.193
- Boiling Point: 468.8°Cat760mmHg
- Flash Point: 237.3°C
- Refractive Index: 1.596
- PSA: 154.60000
- LogP: 3.19840
4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM271757-100mg |
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-49-4 | 95+% | 100mg |
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| Chemenu | CM271757-250mg |
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| Matrix Scientific | 064785-500mg |
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-49-4 | 500mg |
$315.00 | 2023-09-08 | ||
| TRC | M229078-50mg |
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-49-4 | 50mg |
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| TRC | M229078-100mg |
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-49-4 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M229078-500mg |
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
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$ 275.00 | 2022-06-04 | ||
| Apollo Scientific | OR33404-1g |
4-(4-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
4875-49-4 | 95% | 1g |
£294.00 | 2025-02-20 | |
| Crysdot LLC | CD11117414-1g |
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-49-4 | 97% | 1g |
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| Crysdot LLC | CD11117414-5g |
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4875-49-4 | 97% | 5g |
$904 | 2024-07-17 |
4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Suppliers
4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine
Chemical Profile of 4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine] (CAS No. 4875-49-4)
The compound 4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine] (CAS No. 4875-49-4) represents a structurally intricate heterocyclic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic system consists of an imidazo[4,5-cpyridine] core fused with a 4-methoxyphenyl substituent, which endows the molecule with unique electronic and steric properties. Such structural motifs are frequently explored in the development of bioactive molecules due to their potential to interact with biological targets in diverse ways.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of the imidazo[4,5-cpyridine scaffold in drug discovery. Studies have demonstrated that this framework can exhibit favorable binding affinities to various protein targets, including kinases and other enzymes implicated in metabolic pathways. The presence of the 4-methoxyphenyl group further modulates the pharmacophoric features of the molecule by introducing hydrophobic interactions and electronic effects that can influence receptor binding. These attributes make it a promising candidate for further exploration in medicinal chemistry.
In the context of modern drug development, the synthesis and optimization of heterocyclic compounds like 4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine are often guided by structure-activity relationship (SAR) studies. Researchers have employed various synthetic strategies to modify the core scaffold while maintaining or enhancing its biological activity. For instance, functionalization at the nitrogen atoms of the imidazole ring or introduction of additional substituents at the phenyl ring have been shown to significantly alter the pharmacological profile of related compounds. Such modifications are typically validated through high-throughput screening (HTS) and subsequent biochemical assays to identify lead candidates with desirable properties.
The imidazo[4,5-cpyridine moiety is particularly noteworthy due to its prevalence in known bioactive molecules. Several FDA-approved drugs contain similar scaffolds, which underscores their therapeutic relevance. The compound under discussion may serve as a valuable building block for designing novel therapeutics targeting diseases such as cancer and inflammatory disorders. Moreover, its structural complexity allows for diverse derivatization strategies, enabling chemists to fine-tune its pharmacokinetic and pharmacodynamic characteristics.
From a mechanistic standpoint, the interaction between 4-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine and biological targets remains an area of active investigation. Preliminary studies suggest that this molecule may exert its effects by modulating enzyme activity or interfering with signaling pathways critical for disease progression. The methoxy group at position 4 of the phenyl ring is particularly interesting as it can participate in hydrogen bonding or π-stacking interactions with biological partners. Such interactions are often pivotal in determining the efficacy and selectivity of a drug candidate.
The synthesis of CAS No. 4875-49-4 involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the desired substituents. Advances in green chemistry principles have also influenced modern synthetic methodologies, emphasizing sustainable practices such as catalytic processes and solvent-free reactions where feasible.
In conclusion,(bold text) CAS No. 4875-49-4 stands as a testament to the enduring appeal of heterocyclic compounds in pharmaceutical research. Its unique structural features offer a rich palette for medicinal chemists to explore new therapeutic avenues. As our understanding of biological systems continues to evolve,(bold text) so too will our ability to harness molecules like this one for therapeutic benefit,(bold text) ensuring their relevance in addressing contemporary healthcare challenges.
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